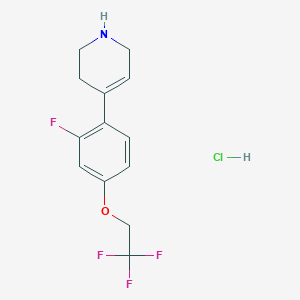

4-(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Description

It features a 1,2,3,6-tetrahydropyridine core substituted with a 2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl group. This compound is synthesized for research applications, particularly in medicinal chemistry, due to the pharmacological relevance of fluorinated aromatic moieties and tetrahydropyridine scaffolds in modulating receptor binding and metabolic stability .

Properties

IUPAC Name |

4-[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]-1,2,3,6-tetrahydropyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F4NO.ClH/c14-12-7-10(19-8-13(15,16)17)1-2-11(12)9-3-5-18-6-4-9;/h1-3,7,18H,4-6,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIIBIYVMCRMSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=C(C=C(C=C2)OCC(F)(F)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClF4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of Selectfluor, a fluorinating reagent, which facilitates the incorporation of fluorine into the aromatic ring . The reaction conditions often require a basic environment to promote the formation of the desired fluorinated product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar fluorination techniques. The process would be optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can produce a variety of fluorinated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Properties

Research has indicated that tetrahydropyridine derivatives exhibit potential antidepressant effects. The specific compound has been studied for its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. This modulation is crucial for developing new antidepressant therapies that may have fewer side effects than current options .

2. Neuroprotective Effects

The compound has shown promise in neuroprotection studies, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells, potentially reducing oxidative stress and inflammation .

3. Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism appears to involve the disruption of cellular signaling pathways that are crucial for cancer cell survival .

Materials Science Applications

1. Fluorinated Polymers

The unique trifluoroethoxy group contributes to the development of fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are valuable in coatings and electronic applications where durability is essential .

2. Drug Delivery Systems

Incorporating this compound into drug delivery systems can enhance the solubility and bioavailability of poorly soluble drugs. Its chemical structure allows for modifications that can improve the release profiles of therapeutic agents .

Case Studies

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with molecular targets in biological systems. The fluorine atoms in the compound can form strong interactions with proteins and enzymes, potentially altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural analogs, focusing on substituent variations, molecular weights, and pharmacological contexts:

Substituent Effects on Activity

- Fluorine and Trifluoroethoxy Groups : These substituents increase electronegativity and lipophilicity, enhancing blood-brain barrier penetration and receptor binding affinity .

Notes on Comparative Analysis

Substituent-Driven Design : The target compound’s 2-fluoro-4-trifluoroethoxy substitution pattern is unique among analogs, offering a balance of steric bulk and electronic effects for optimized pharmacokinetics .

Safety Considerations : While MPTP and PTP are neurotoxic, fluorinated derivatives like the target compound may exhibit reduced toxicity due to altered metabolic pathways. However, empirical toxicity data are required .

Synthetic Accessibility : The synthesis of fluorinated tetrahydropyridines often involves multi-step routes with intermediates like tert-butyl 4-oxopiperidine-1-carboxylate (as seen in ), impacting scalability and purity .

Biological Activity

4-(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride (CAS: 2270913-18-1) is a novel compound that exhibits significant biological activity. This compound belongs to the class of tetrahydropyridines, which have garnered attention due to their diverse pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a tetrahydropyridine ring substituted with a fluorinated phenyl group and a trifluoroethoxy moiety.

| Property | Value |

|---|---|

| Molecular Weight | 305.69 g/mol |

| CAS Number | 2270913-18-1 |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of tetrahydropyridines is often attributed to their interaction with neurotransmitter systems. Specifically:

- Dopamine Receptor Agonism : Compounds in this class can act as agonists at dopamine receptors. This is particularly relevant for neurodegenerative diseases such as Parkinson's disease.

- Antioxidant Activity : Tetrahydropyridines have been reported to exhibit antioxidant properties, reducing oxidative stress in neuronal cells.

- Anti-inflammatory Effects : These compounds may modulate inflammatory pathways by inhibiting microglial activation.

Neuroprotective Properties

Research indicates that tetrahydropyridine derivatives can protect against neurotoxic agents like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is used to model Parkinson's disease. In studies involving MPTP-treated mice:

- Neuroprotection : Compounds similar to this compound have shown a dose-dependent increase in the survival of dopaminergic neurons in the substantia nigra .

- Reduction of Oxidative Stress : These compounds have been shown to lower levels of nitrotyrosine and other markers associated with oxidative damage .

Antimicrobial and Anticancer Activity

Tetrahydropyridine derivatives have also been explored for their antimicrobial and anticancer properties:

- Antimicrobial Activity : Some studies report significant antibacterial and antifungal effects against various pathogens.

- Anticancer Properties : Preliminary data suggest that these compounds may inhibit cancer cell proliferation through apoptotic pathways.

Study 1: Neuroprotective Effects in MPTP Model

A study investigated the neuroprotective effects of tetrahydropyridine derivatives in an MPTP mouse model. The results demonstrated that treatment with these compounds significantly reduced dopaminergic neuron loss compared to untreated controls. The mechanism was linked to decreased oxidative stress and inflammation .

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of various tetrahydropyridine derivatives against clinical strains of bacteria. The results indicated potent activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.